What are the properties of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine?
What are the properties of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine?
An In-depth Technical Guide to the Properties of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for conferring a diverse range of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is limited, this document synthesizes information from closely related analogues, particularly the 2-bromo and 4-bromo isomers, to project its physicochemical properties, potential synthesis pathways, and pharmacological profile. This guide is structured to provide both foundational knowledge and practical, field-proven insights, adhering to the principles of scientific integrity and expertise.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a bioisostere of pyrimidine and is found in several commercially available drugs, highlighting its clinical importance.[3] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antitubercular, and anticancer effects.[1][4][5][6] The presence of the 2-amino group and a substituted phenyl ring at position 5 are critical features that modulate the biological efficacy of these compounds. The introduction of a bromine atom onto the phenyl ring can significantly enhance lipophilicity and potency, making bromo-substituted thiadiazoles particularly interesting candidates for drug discovery programs.[7]
This guide will specifically explore the properties of the meta-substituted bromo derivative, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine.
Molecular Structure and Physicochemical Properties
The core structure consists of a 1,3,4-thiadiazole ring, which is planar. This ring is substituted at the 2-position with an amine group (-NH₂) and at the 5-position with a 3-bromophenyl group. The bromine atom's position on the phenyl ring influences the molecule's overall electronics, steric profile, and potential for intermolecular interactions.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} dott Caption: Structure of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine.
Data Summary
While specific experimental data for the 3-bromo isomer is not widely published, the table below includes its known identifiers and compares key physical properties with its 2-bromo and 4-bromo isomers to provide a scientifically grounded estimation.
| Property | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine |
| CAS Number | 108656-65-1[8] | Not readily available | 13178-12-6[9] |
| Molecular Formula | C₈H₆BrN₃S[8] | C₈H₆BrN₃S[4] | C₈H₆BrN₃S[9] |
| Molecular Weight | 256.12 g/mol [8] | 256.13 g/mol [4] | 256.12 g/mol [9] |
| Melting Point (°C) | Not reported | 213–215[4] | 228–232[10] |
| Crystal System | Not reported | Monoclinic[4] | Not reported |
| Dihedral Angle | Not reported | 48.35° (Thiadiazole/Phenyl)[4] | Not reported |
Synthesis Pathway
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide. For the target compound, 3-bromobenzoic acid would serve as the starting material. An alternative robust method is the dehydrocyclization of the corresponding 4-(3-bromobenzoyl) thiosemicarbazide using a strong acid like concentrated sulfuric acid.[11]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
} dott Caption: General synthesis workflow for the target compound.
Experimental Protocol: Synthesis
Causality: This protocol is based on established methods for analogous compounds, utilizing phosphorus oxychloride or sulfuric acid as a dehydrating and cyclizing agent to efficiently form the thiadiazole ring from the carboxylic acid and thiosemicarbazide precursors.[4][12]
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Reactant Preparation : In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
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Reaction Initiation : Slowly add a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), to the mixture under controlled cooling (ice bath).
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Reaction Progression : Heat the mixture under reflux for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
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Work-up : After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice or into cold water. The resulting acidic solution is then neutralized with a suitable base (e.g., ammonia solution or sodium bicarbonate) until a precipitate forms.
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Isolation and Purification : The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the final compound.[4]
Pharmacological Profile and Potential Applications
While 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine has not been extensively studied itself, the pharmacological activities of its structural isomers and other 5-aryl-1,3,4-thiadiazol-2-amine derivatives provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial and Antifungal Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of antimicrobial agents.[5] The 4-bromo isomer, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, has demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] It has also shown promise against fungal strains like Aspergillus niger and Candida albicans.[11] The mechanism is believed to involve the disruption of essential cellular processes in the microbes.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents.[13][14] The 4-bromo analog has shown moderate to good cytotoxic activity against breast cancer cell lines (MCF-7).[11] The proposed mechanisms for thiadiazoles often involve the inhibition of key enzymes in cancer proliferation, such as carbonic anhydrases or kinases, or the induction of apoptosis.[15]
Antitubercular Activity
Derivatives of 2-amino-1,3,4-thiadiazole have shown potential in combating Mycobacterium tuberculosis. The 4-bromo isomer is suggested to target the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme involved in the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall.[16] This makes the 3-bromo isomer a rational candidate for screening in antitubercular drug discovery programs.
dot graph "Potential_MOA" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"];
} dott Caption: Potential mechanisms of action based on related compounds.
Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution)
Trustworthiness: This is a standardized and self-validating protocol (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antibacterial potency.
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Preparation of Stock Solution : Dissolve a precisely weighed amount of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation : Culture bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
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Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
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Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Outlook
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine represents a promising, yet underexplored, molecule within the pharmacologically rich class of 1,3,4-thiadiazoles. Based on robust data from its structural isomers, it is rationally projected to possess significant antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom at the meta-position offers a unique electronic and steric profile compared to its ortho and para counterparts, which may lead to a differentiated biological activity and selectivity profile.
Future research should focus on the specific synthesis and isolation of this isomer, followed by comprehensive characterization of its physicochemical properties and a broad-spectrum biological screening to validate its therapeutic potential. Mechanistic studies to identify its specific molecular targets will be crucial for its further development as a potential drug candidate.
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